molecular formula C5H2Cl3N B1368115 2,3,4-Trichloropyridine CAS No. 55934-02-6

2,3,4-Trichloropyridine

Cat. No. B1368115
CAS RN: 55934-02-6
M. Wt: 182.43 g/mol
InChI Key: VMHZXXPDUOVTHD-UHFFFAOYSA-N
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Description

2,3,4-Trichloropyridine is a chemical compound with the molecular formula C5H2Cl3N . It has a molecular weight of 182.43 g/mol . It is also known by other names such as trichloropyridine .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trichloropyridine consists of a pyridine ring with three chlorine atoms attached at the 2nd, 3rd, and 4th positions . The InChI code for this compound is 1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H .


Chemical Reactions Analysis

While specific chemical reactions involving 2,3,4-Trichloropyridine are not available, pyridine derivatives are known to undergo various chemical reactions. For instance, they can undergo oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .


Physical And Chemical Properties Analysis

2,3,4-Trichloropyridine has a molecular weight of 182.43 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass and monoisotopic mass are both 180.925282 g/mol . It has a topological polar surface area of 12.9 Ų . The complexity of the molecule is 98.2 .

Scientific Research Applications

Synthesis and Production

  • Synthesis of Trichloropyridine Derivatives: 2,3,5-Trichloropyridine, a close variant of 2,3,4-Trichloropyridine, is a valuable intermediate in producing herbicidally effective compounds. Its synthesis involves the reaction of pentachloropyridine with zinc powder in an alkaline medium at 75°C, achieving a purity of up to 97% (Yang Xiang-yu, 2004).

Biological and Pharmaceutical Properties

  • Biological and Pharmaceutical Uses: Derivatives of trichloropyridine, such as 2,4,6-Triarylpyridines, exhibit a broad spectrum of biological and pharmaceutical properties including anticonvulsant, anesthetic, anti-malarial, vasodilator, and anti-epileptic characteristics. They are also used in agrochemicals like pesticides, fungicides, and herbicides (B. Maleki, 2015).

Chemical Properties and Reactions

  • Difunctionalization of Pyridines: The regioselective 3,4-difunctionalization of 3-chloropyridines, which includes compounds similar to 2,3,4-Trichloropyridine, has been achieved. This process allows the creation of various 2,3,4-trisubstituted pyridines, useful in synthesizing key intermediates like (±)-paroxetine (Benjamin Heinz et al., 2021).

Applications in Herbicide Development

  • Herbicide Intermediates: Compounds such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, derived from similar trichloropyridines, are key intermediates in the synthesis of efficient herbicides like trifloxysulfuron (Zuo Hang-dong, 2010).

Potential in Cancer Therapy

  • Photodynamic Cancer Therapy: Some trichloropyridine derivatives are structurally related to symmetrical triarylpyrylium salt photosensitizers, recommended for photodynamic cell-specific cancer therapy (B. Maleki, 2015).

Application in Gas-Phase Thermochemistry

  • Gas-Phase Thermochemistry Studies: The gas-phase standard molar enthalpy of formation of 2,3,5-trichloropyridine, closely related to 2,3,4-Trichloropyridine, has been studied, providing insights into the energetic properties of chloropyridines (J. Gomes et al., 2005).

Safety and Hazards

While specific safety and hazard information for 2,3,4-Trichloropyridine is not available, general safety measures for handling similar chemical compounds include ensuring good ventilation of the work station, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

2,3,4-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-2-9-5(8)4(3)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHZXXPDUOVTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600627
Record name 2,3,4-Trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trichloropyridine

CAS RN

55934-02-6
Record name 2,3,4-Trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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